Aniline hydrobromide

Description

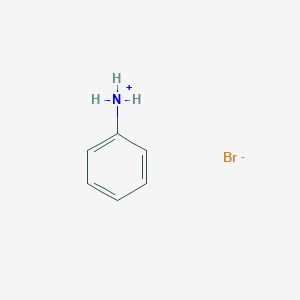

Structure

3D Structure of Parent

Properties

IUPAC Name |

aniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWECBBZZNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-53-3 (Parent) | |

| Record name | Aniline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883432 | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-11-0 | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anilinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XK3D1SXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Aniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) hydrobromide, the salt formed from the reaction of the aromatic amine aniline and hydrobromic acid, is a key intermediate and reagent in various chemical syntheses. Its utility in the development of pharmaceuticals, dyes, and other functional organic molecules necessitates a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and essential experimental protocols related to aniline hydrobromide.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is soluble in water.[1][2] It is characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈BrN | [1][2][3] |

| CAS Number | 542-11-0 | [1][2][3] |

| Molecular Weight | 174.04 g/mol | [1][2][3] |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Melting Point | 285 °C (with decomposition) | [1][2][3][4] |

| Boiling Point | Decomposes | [1][2][3][4] |

| Solubility in Water | Soluble | [1] |

| pKa of Conjugate Acid (Anilinium ion) | ~4.6 |

Chemical Structure

The chemical structure of this compound consists of the anilinium cation (C₆H₅NH₃⁺) and the bromide anion (Br⁻). The anilinium ion is formed by the protonation of the amino group of aniline.

Crystal Structure

X-ray diffraction studies have revealed the crystal structure of this compound. The compound crystallizes in the orthorhombic space group. The unit cell dimensions have been reported as:

| Axis | Length (Å) |

| a | 6.10 |

| b | 8.44 |

| c | 6.91 |

The structure is characterized by a network of hydrogen bonds between the anilinium cations and the bromide anions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound displays characteristic absorption bands. The broad absorption in the region of 2500-3000 cm⁻¹ is indicative of the N-H stretching vibrations of the anilinium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound shows distinct signals for the carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the positively charged anilinium group.

Mass Spectrometry

Direct mass spectrometry of this compound is challenging due to its salt nature. However, mass spectrometry of aniline, its parent compound, typically shows a molecular ion peak (M⁺) at m/z 93. Fragmentation patterns can provide further structural information. Under certain conditions, the anilinium ion could be observed in the gas phase.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Aniline

-

Concentrated Hydrobromic Acid (48%)

-

Diethyl ether

-

Beaker

-

Stirring rod

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a well-ventilated fume hood, dissolve a known amount of aniline in a minimal amount of diethyl ether in a beaker.

-

Cool the beaker in an ice bath.

-

Slowly add a stoichiometric equivalent of concentrated hydrobromic acid dropwise to the aniline solution while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for an additional 15-20 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the this compound crystals in a desiccator or a vacuum oven at a low temperature.

Recrystallization of this compound

Purification of the synthesized this compound can be achieved by recrystallization.

Workflow for Recrystallization:

Caption: Recrystallization Workflow.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound crystals.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye damage. It is also suspected of causing genetic defects and cancer, and it causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, and handling of this compound. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. A thorough understanding of these fundamental aspects is essential for its safe and effective application in synthesis and research.

References

Synthesis and preparation of aniline hydrobromide

Aniline (B41778) hydrobromide (C₆H₈BrN), also known as anilinium bromide, is a salt formed from the acid-base reaction between the aromatic amine aniline and hydrobromic acid.[1][2] It presents as a white crystalline solid that is soluble in water.[1] This compound serves as a crucial precursor and versatile starting material in various organic synthesis applications, particularly in the development of pharmaceuticals, dyes, and other advanced materials.[1] Its ability to undergo reactions such as electrophilic substitution and diazotization makes it a valuable intermediate for introducing diverse functional groups onto the aromatic ring.[1]

Physicochemical and Quantitative Data

The synthesis of aniline hydrobromide is a high-yielding reaction. While specific yields can vary based on the scale and purity of reagents, the analogous synthesis of aniline hydrochloride from aniline and hydrochloric acid reports yields as high as 98%, suggesting a similarly efficient conversion for the hydrobromide salt. Commercially available this compound typically exhibits high purity, often exceeding 98%.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₈BrN | [1] |

| Molecular Weight | 174.04 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 285 °C (decomposes) | |

| Solubility | Soluble in water | [1] |

| Typical Purity | >98.0% (HPLC) | |

| Theoretical Yield | High (expected to be >95%) |

Reaction Mechanism and Synthesis Pathway

The formation of this compound is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule (a weak base) accepts a proton (H⁺) from the strong acid, hydrobromic acid (HBr).[2] This proton transfer results in the formation of the anilinium cation (C₆H₅NH₃⁺) and the bromide anion (Br⁻), which together form the ionic salt, this compound.[2]

References

Aniline Hydrobromide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of aniline (B41778) hydrobromide, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. This document covers its fundamental identifiers, physicochemical properties, synthesis methodologies, and its role in modulating critical biological pathways.

Core Identifiers and Properties

Aniline hydrobromide, also known as anilinium bromide, is the salt formed from the reaction of the aromatic amine aniline with hydrobromic acid. It is a key starting material and intermediate in various chemical syntheses.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

| Identifier | Value |

| CAS Number | 542-11-0[1][2][3] |

| IUPAC Name | aniline;hydrobromide[1] |

| Molecular Formula | C₆H₈BrN[1] |

| Molecular Weight | 174.04 g/mol [1] |

| InChI | InChI=1S/C6H7N.BrH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H[1] |

| InChI Key | KBPWECBBZZNAIE-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)N.Br[1] |

| Synonyms | Anilinium bromide, Phenylammonium bromide[4] |

| EINECS | 208-801-9 |

| PubChem CID | 68330 |

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in Table 2. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Appearance | White to light yellow crystalline solid[2] |

| Solubility | Soluble in water[1] |

| Melting Point | 285°C (decomposes) |

| Crystallography | Orthorhombic, Space Group P2₁2₁2₁ |

| ¹³C NMR | Spectra available, specific peak data proprietary[1] |

| FTIR | Spectra available, specific peak data proprietary[1] |

| Raman | Spectra available, specific peak data proprietary[1] |

Synthesis and Experimental Protocols

Representative Synthesis of an Aniline Salt: Aniline Hydrochloride

This protocol details the preparation of aniline hydrochloride, which can be adapted for the synthesis of this compound by substituting hydrochloric acid with hydrobromic acid.

Materials:

-

Aniline (75 g)

-

Concentrated Hydrochloric Acid (80 ml)

-

Evaporating dish

-

Oven

Procedure:

-

In an evaporating dish, mix 75 g of aniline with 80 ml of concentrated hydrochloric acid.

-

Heat the mixture to evaporate the solvent, leading to the crystallization of the salt.

-

Dry the resulting aniline hydrochloride salt in an oven at 110-120°C.

This straightforward procedure can be modified for the synthesis of this compound by using an equimolar amount of hydrobromic acid in place of hydrochloric acid.

Applications in Drug Development and Signaling Pathway Modulation

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[5] They are particularly prominent in the development of kinase inhibitors for cancer therapy.

Inhibition of EGFR Signaling Pathway

A notable class of aniline derivatives, 4-anilinoquinazolines, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][6] EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and migration.[3]

The diagram below illustrates the mechanism of action of 4-anilinoquinazoline (B1210976) derivatives in blocking the EGFR signaling pathway.

The workflow for identifying and characterizing such inhibitors often involves a multi-step process, from initial synthesis to biological evaluation.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer. Prolonged or repeated exposure can cause organ damage, and it is very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug discovery. Its utility as a precursor for a wide range of biologically active molecules, particularly in the realm of kinase inhibitors, underscores its importance. A thorough understanding of its chemical identifiers, properties, and safe handling procedures is crucial for its effective and responsible use in a laboratory setting. This guide provides a foundational resource for professionals working with this versatile compound.

References

An In-depth Technical Guide to the Solubility of Aniline Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of aniline (B41778) hydrobromide in various organic solvents. Due to the limited availability of specific quantitative data for aniline hydrobromide, this document leverages data for the closely related salt, aniline hydrochloride, as a reliable analogue to provide valuable insights for researchers. The experimental protocols and principles described are directly applicable to determining the solubility of this compound.

Introduction

This compound (C₆H₅NH₃Br) is the hydrobromide salt of aniline. Understanding its solubility in organic solvents is crucial for a wide range of applications, including organic synthesis, pharmaceutical formulation, and materials science. Solubility dictates the choice of solvent for reactions, purification processes like recrystallization, and the development of drug delivery systems. This guide offers a summary of available solubility data and detailed experimental protocols for its determination.

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, detailed studies on the solubility of aniline hydrochloride (C₆H₅NH₃Cl) provide a strong basis for estimating the solubility behavior of this compound. The similar ionic nature and molecular structure suggest that their solubility profiles in various organic solvents will be comparable.

The following table summarizes the solubility of aniline hydrochloride in selected protic solvents at various temperatures, as determined by the dynamic method. This data is presented to illustrate the expected solubility trends of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol (B129727) | 288.15 | 1.85 |

| 298.15 | 2.33 | |

| 308.15 | 2.91 | |

| 318.15 | 3.61 | |

| 328.15 | 4.45 | |

| Ethanol (B145695) | 288.15 | 0.89 |

| 298.15 | 1.15 | |

| 308.15 | 1.48 | |

| 318.15 | 1.89 | |

| 328.15 | 2.39 | |

| 1-Propanol | 288.15 | 0.45 |

| 298.15 | 0.59 | |

| 308.15 | 0.77 | |

| 318.15 | 1.01 | |

| 328.15 | 1.31 |

Note: Data presented is for aniline hydrochloride and is intended to be illustrative for this compound.

Generally, the solubility of anilinium salts in polar protic solvents like alcohols increases with temperature. The polarity of the solvent also plays a significant role; for instance, aniline hydrochloride shows higher solubility in methanol than in ethanol or 1-propanol.

Experimental Protocols for Solubility Determination

The following section details the "dynamic method," a common and reliable technique for determining the solubility of a solid in a liquid. This protocol is based on the methodology used for determining aniline hydrochloride solubility and is directly applicable to this compound.

Principle of the Dynamic Method

The dynamic method involves heating a suspension of the solute in the solvent at a constant rate until all the solid has dissolved. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific concentration. By repeating this process for different concentrations, a solubility curve can be constructed.

Apparatus

-

Jacketed glass vessel (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Precision thermometer (e.g., ±0.01 K)

-

Analytical balance (e.g., ±0.0001 g)

-

Light source and detector (optional, for automated systems)

Procedure

-

Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent directly into the jacketed glass vessel.

-

Heating: Place the vessel in the circulating thermostat bath and begin stirring to ensure a uniform suspension.

-

Controlled Heating: Program the thermostat to increase the temperature at a slow, constant rate (e.g., 0.1 K/min) to ensure the system remains close to equilibrium.

-

Observation: Continuously observe the solution. The saturation temperature is the point at which the last solid crystal dissolves completely. This can be observed visually or with the aid of a light transmission system.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Repeatability: Repeat the measurement for the same concentration to ensure accuracy and reproducibility.

-

Varying Concentrations: Prepare new mixtures with different solute-to-solvent ratios and repeat steps 2-6 to obtain solubility data across a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is limited, the information available for aniline hydrochloride serves as a valuable guide for researchers. The provided experimental protocol for the dynamic method offers a robust framework for determining the precise solubility of this compound in solvents relevant to specific research and development needs. Accurate solubility data is fundamental to optimizing reaction conditions, purification strategies, and formulation development in the pharmaceutical and chemical industries.

Aniline hydrobromide molecular weight and formula

Aniline (B41778) hydrobromide is a salt formed from the reaction of the aromatic amine, aniline, with hydrobromic acid.[1] This technical guide provides an overview of its fundamental chemical properties, specifically its molecular weight and formula.

Chemical Properties of Aniline Hydrobromide

The essential quantitative data for this compound are summarized below. This information is critical for researchers and drug development professionals in stoichiometric calculations, analytical characterization, and synthesis planning.

| Property | Value |

| Molecular Formula | C₆H₈BrN[1][2][3] |

| Molecular Weight | 174.04 g/mol [1][2][4] |

| Alternate Formula | C₆H₇N·HBr[4] |

| CAS Number | 542-11-0[2][3] |

Note: The molecular weight may be cited as 174.038 g/mol in some sources, representing a more precise value based on isotopic composition.[3][5]

Formation of this compound

This compound is the product of an acid-base reaction between aniline and hydrobromic acid. The lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H⁺) from hydrobromic acid. This forms the anilinium cation and the bromide anion, which are ionically bonded in the resulting salt.

Experimental Protocols

The determination of the molecular weight and formula of a pure chemical compound like this compound is typically achieved through standard analytical techniques.

1. Mass Spectrometry: This is the primary method for determining the molecular weight of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

2. Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, bromine) in the compound. The resulting percentages are used to calculate the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

Due to the fundamental and well-established nature of these properties for this compound, detailed experimental protocols for their initial discovery are not typically published in contemporary scientific literature. The procedures for conducting mass spectrometry and elemental analysis are standard in the field of analytical chemistry.

References

Crystal Structure of Anilinium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of anilinium bromide (C₆H₅NH₃⁺·Br⁻), a compound of interest in materials science and pharmaceutical development. This document summarizes the crystallographic data of its known polymorphs, details the experimental protocols for its synthesis and structural analysis, and presents visual representations of the experimental workflow and key structural relationships.

Introduction

Anilinium bromide is an organic salt that has garnered attention due to its interesting structural phase transitions and potential applications in ferroelectric and nonlinear optical materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-property relationships and for the rational design of new materials. This guide focuses on the crystallographic analysis of the different solid-state phases of anilinium bromide, providing the detailed structural parameters necessary for advanced research and development.

Crystallographic Data

Anilinium bromide is known to exist in at least two distinct crystalline phases: a low-temperature monoclinic phase and a high-temperature orthorhombic phase. A phase transition between these two forms occurs at approximately 295 K.[1]

Low-Temperature Monoclinic Phase (P2₁/c)

At temperatures below 295 K, anilinium bromide adopts a monoclinic crystal structure. A detailed study at 163 K revealed the following crystallographic parameters.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a | 6.758(3) Å | [2] |

| b | 5.981(5) Å | [2] |

| c | 16.738(7) Å | [2] |

| β | 91.34(1)° | [2] |

| Volume (V) | 676.4 ų | [2] |

| Z | 4 | [2] |

| Calculated Density (Dx) | 1.71 Mg m⁻³ | [2] |

| Temperature | 163 K | [2] |

In this low-temperature phase, the anilinium and bromide ions are shifted in opposite directions along the a-axis compared to their positions in the high-temperature phase.[2]

High-Temperature Orthorhombic Phase (Pccn)

Above the transition temperature of 295 K, anilinium bromide crystallizes in the orthorhombic system with the space group Pccn.[2] An earlier study also reported an orthorhombic structure with the space group P2₁22₁ and slightly different unit cell parameters, which may represent an earlier determination of this high-temperature phase.[3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pccn | [2] |

| a | 6.10 Å | [3] |

| b | 8.44 Å | [3] |

| c | 6.91 Å | [3] |

| Z | 2 | [3] |

Experimental Protocols

Synthesis of Anilinium Bromide Single Crystals

High-quality single crystals of anilinium bromide suitable for X-ray diffraction can be synthesized via a straightforward acid-base reaction followed by recrystallization.

Materials:

-

Aniline (C₆H₅NH₂)

-

Hydrobromic acid (HBr, aqueous solution)

-

Distilled water

Procedure:

-

Aniline is added dropwise to an excess of a stirred aqueous solution of hydrobromic acid at room temperature.[2]

-

The resulting precipitate of anilinium bromide is collected by filtration.

-

The crude product is washed with cold distilled water to remove any unreacted starting materials.[2]

-

For recrystallization, the anilinium bromide is dissolved in a minimal amount of a suitable solvent, such as ethanol or a water-ethanol mixture.

-

The solution is allowed to evaporate slowly at room temperature. High-quality single crystals will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol outlines the general steps involved.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Cryostat for low-temperature data collection.

-

Goniometer head for crystal mounting.

Procedure:

-

Crystal Mounting: A suitable single crystal of anilinium bromide is selected under a microscope and mounted on the goniometer head.

-

Data Collection:

-

The crystal is placed in the X-ray beam and, if required, cooled to the desired temperature using the cryostat.

-

The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

The diffraction intensities and the corresponding crystal orientations are recorded.

-

-

Data Processing:

-

The collected raw data is processed to integrate the diffraction spots and apply corrections for factors such as absorption.

-

The unit cell parameters are determined from the positions of the diffraction spots.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

The structural model is then refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates and thermal parameters.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of anilinium bromide to its final crystal structure analysis.

References

Introduction: The Physicochemical Properties of Aniline Hydrobromide

An in-depth technical guide on the core basicity and pKa of aniline (B41778) hydrobromide for researchers, scientists, and drug development professionals.

Aniline hydrobromide (C₆H₅NH₃Br) is the salt formed from the reaction of aniline (C₆H₅NH₂), a weak aromatic base, with hydrobromic acid (HBr), a strong acid.[1] In solution, it fully dissociates into the anilinium cation (C₆H₅NH₃⁺) and the bromide anion (Br⁻). The anilinium ion is the conjugate acid of aniline.[2][3] Understanding the acid-base chemistry of this compound is crucial in fields like drug development, where controlling the ionization state of a molecule is key to its solubility, absorption, and interaction with biological targets.

The basicity of an amine is quantified by the pKa of its conjugate acid.[4] For aniline, its relatively weak basicity is a result of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system of the benzene (B151609) ring through resonance.[5][6] This delocalization reduces the availability of the lone pair to accept a proton, making aniline a weaker base than aliphatic amines.[5] The pKa value of the anilinium ion, which is approximately 4.6, provides a quantitative measure of this property.[4][5]

Quantitative Data Summary

The acid-base properties of the aniline/anilinium pair are summarized below. These values are fundamental for predicting the ionization state of the molecule at a given pH.

| Parameter | Compound | Value | Description |

| pKa | Anilinium ion (C₆H₅NH₃⁺) | ~4.6 | The acid dissociation constant of the conjugate acid of aniline.[4][5][7] |

| Kb | Aniline (C₆H₅NH₂) | 4.3 x 10⁻¹⁰ | The base dissociation constant for aniline in water.[1][2] |

| Relationship | pKa + pKb = 14 | pKb ≈ 9.4 | The relationship between the dissociation constants of a conjugate acid-base pair in water at 25°C. |

Acid-Base Equilibrium in Aqueous Solution

When this compound is dissolved in water, it dissociates completely. The resulting anilinium ion then establishes an equilibrium with water, acting as a weak acid by donating a proton to a water molecule to form hydronium ions (H₃O⁺) and aniline.

The equilibrium reaction is: C₆H₅NH₃⁺ (aq) + H₂O (l) ⇌ C₆H₅NH₂ (aq) + H₃O⁺ (aq)

This equilibrium demonstrates that a solution of this compound is acidic due to the production of hydronium ions.[3] The extent of this reaction is determined by the Ka of the anilinium ion, which can be calculated from its pKa value.

Caption: Acid dissociation equilibrium of the anilinium ion in water.

Experimental Protocol: Spectrophotometric pKa Determination

The pKa of the anilinium ion can be accurately determined using UV-Vis spectrophotometry. This method relies on the principle that the protonated (anilinium) and deprotonated (aniline) forms of the molecule have different molar absorptivities at certain wavelengths.

Objective: To determine the pKa of the anilinium ion by measuring the absorbance of solutions at various pH values.

Materials:

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Series of buffer solutions with known pH values (e.g., spanning pH 2 to 7)

-

Volumetric flasks and pipettes

-

Deionized water

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in deionized water.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a precise volume of the stock solution into a volumetric flask and filling to the mark with the buffer. This ensures the total concentration of the aniline species is constant across all samples, while the pH is varied.

-

Wavelength Selection:

-

Scan the UV spectrum of two separate solutions, one at a very low pH (e.g., pH 1, where the species is >99% C₆H₅NH₃⁺) and one at a high pH (e.g., pH 8, where the species is >99% C₆H₅NH₂).

-

Identify an analytical wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

-

-

Absorbance Measurements: Measure the absorbance of each buffered sample solution at the selected analytical wavelength. Also, measure the absorbance of a "fully acidic" sample (in strong acid) and a "fully basic" sample (in strong base).

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log [ (A - AB) / (AA - A) ]

-

Where:

-

A is the absorbance of the sample at a given pH.

-

AA is the absorbance of the fully protonated (acidic) form.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

-

-

Plot the measured absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point where pH = pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

-

References

- 1. Solved The reaction of the weak base aniline, C6H5NH2, with | Chegg.com [chegg.com]

- 2. Aniline, abbreviated fNH2, where f is C6H5, is an important - Tro 4th Edition Ch 17 Problem 13 [pearson.com]

- 3. homework.study.com [homework.study.com]

- 4. pKa of Aniline [vcalc.com]

- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 6. bloomtechz.com [bloomtechz.com]

- 7. journaleras.com [journaleras.com]

Thermochemical Properties of Aniline Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) hydrobromide (C₆H₅NH₃Br), the salt formed from the reaction of the weak base aniline with hydrobromic acid, is a compound of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermochemical properties is crucial for process development, reaction optimization, and ensuring the stability of related chemical entities. This technical guide provides a consolidated overview of the available thermochemical data for aniline hydrobromide, details on the experimental methodologies used for their determination, and visualizations of relevant chemical pathways.

Thermochemical Data

The following tables summarize the key thermochemical data for this compound in the solid phase. It is important to note that while data for heat capacity and phase transitions are available, experimental values for the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) for this compound were not found in the surveyed literature.

Table 1: Molar Thermodynamic Properties of Solid this compound [1][2]

| Property | Symbol | Value | Units | Temperature (K) | Reference |

| Molar Mass | M | 174.038 | g/mol | - | - |

| Solid Phase Heat Capacity | Cp,solid | 159.62 | J/mol·K | 298.75 | Suga, 1961[1][2] |

Table 2: Phase Transition Data for Solid this compound [1]

| Transition | ΔHtrs (kJ/mol) | ΔStrs (J/mol·K) | Temperature (K) | Initial Phase | Final Phase | Reference | Comment |

| Order-Disorder | 1.243 | 4.60 | 293 | Crystalline II | Crystalline I | Suga, 1961[1] | |

| Order-Disorder | 1.142 | 3.87 | 230 to 300 | Crystalline II | Crystalline I | Kojima, 1978[1] | Peak at 295 K, transition extends over a 70 K range. |

Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work. The primary techniques employed were likely calorimetry and thermal analysis, as suggested by the nature of the data and the titles of the original research articles.

Calorimetry (Based on Suga, 1961)

The determination of heat capacity (Cp) and the enthalpy (ΔHtrs) and entropy (ΔStrs) of phase transitions for this compound were likely carried out using an adiabatic calorimeter.

Probable Experimental Workflow:

-

Sample Preparation: A high-purity sample of this compound would be synthesized, purified (e.g., by recrystallization), and thoroughly dried. The sample would then be sealed in a calorimeter vessel under an inert atmosphere (e.g., helium) to enhance thermal conductivity.

-

Calorimeter Setup: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. This is typically achieved by maintaining the temperature of an outer adiabatic shield as close as possible to the temperature of the calorimeter vessel containing the sample.

-

Heat Capacity Measurement: A known quantity of electrical energy (Q) is supplied to the sample, and the resulting temperature increase (ΔT) is precisely measured. The heat capacity is then calculated using the formula Cp = Q/ΔT. This process is repeated over a wide temperature range to map the heat capacity as a function of temperature.

-

Phase Transition Analysis: Near a phase transition, the input of heat results in a much larger temperature change for a given amount of energy, which is observed as a peak in the heat capacity curve. The enthalpy of the transition (ΔHtrs) is determined by integrating the area under this peak. The entropy of the transition (ΔStrs) is subsequently calculated using the relationship ΔStrs = ΔHtrs/Ttrs, where Ttrs is the transition temperature.

Thermal Analysis (Based on Kojima, 1978)

The work by Kojima likely involved techniques such as Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) to investigate the thermal events of this compound.

Probable Experimental Workflow:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a sample pan (e.g., aluminum). An empty reference pan is also prepared.

-

Instrument Setup: The sample and reference pans are placed in a furnace with a programmable temperature controller.

-

Heating Program: The furnace heats the sample and reference pans at a constant, controlled rate.

-

Data Acquisition:

-

In DTA , the temperature difference (ΔT) between the sample and the reference is measured. A phase transition in the sample will cause a deviation in this temperature difference.

-

In DSC , the instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic or exothermic transition will result in a measurable change in heat flow.

-

-

Data Analysis: The resulting thermogram (a plot of ΔT or heat flow versus temperature) reveals the temperatures at which thermal events such as phase transitions or decomposition occur. The area under a peak in a DSC curve is proportional to the enthalpy change of the corresponding transition.

Signaling Pathways and Logical Relationships

Synthesis of this compound

This compound is formed through a straightforward acid-base reaction between aniline and hydrobromic acid. Aniline, a weak base, accepts a proton from the strong acid, hydrobromic acid, to form the anilinium cation and the bromide anion, which together constitute the salt.

Dissociation in Aqueous Solution

When dissolved in a polar solvent such as water, this compound, being a salt, dissociates into its constituent ions: the anilinium cation and the bromide anion. The anilinium cation can then participate in an equilibrium with water, acting as a weak acid and donating a proton to a water molecule to form aniline and a hydronium ion.

Conclusion

References

An In-Depth Technical Guide to the Safety of Aniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for aniline (B41778) hydrobromide (CAS No. 542-11-0), a compound utilized in various organic syntheses, including the production of dyes and pharmaceuticals.[1] This document consolidates critical data from Safety Data Sheets (SDS) and related toxicological literature to facilitate safe handling, storage, and emergency response.

Hazard Identification and Classification

Aniline hydrobromide is classified as a hazardous substance with significant acute and chronic health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

GHS Classification Summary [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[2]

Hazard Pictograms:

Physicochemical Information

This compound is a white to off-white crystalline solid.[3] It is a salt formed from the reaction of aniline with hydrobromic acid.[4] Key physicochemical properties are summarized below. It is important to note that some reported values, such as melting point, show discrepancies across different sources.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₈BrN | [2] |

| Molecular Weight | 174.04 g/mol | [5] |

| CAS Number | 542-11-0 | [2] |

| Appearance | White to light yellow to dark green powder to crystal | [3] |

| Melting Point | 285 °C (decomposes) | [6] |

| Solubility | Soluble in water | [4][6] |

| Sensitivity | Air, light, and moisture sensitive | [6] |

Toxicological Data

The primary toxicological concern with aniline and its salts is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[7] This can lead to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress, collapse, and even death.[8] Aniline is also suspected of being a human carcinogen, with animal studies showing evidence of spleen cancer.[8]

Quantitative Toxicity Data (Primarily from Aniline)

| Endpoint | Value | Species | Route | Source(s) |

| LD50 | 250 mg/kg | Rat | Oral | [9][10] |

| LD50 | 464 mg/kg | Mouse | Oral | [9] |

| LD50 | 820 µL/kg | Rabbit | Dermal | [9][10] |

| LD50 | 1290 mg/kg | Guinea Pig | Dermal | [9] |

| LC50 | 175 ppm (7 hours) | Mouse | Inhalation | [9] |

| LC50 | 248 ppm (4 hours) | Mouse | Inhalation | [10] |

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Methodology:

-

Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., distilled water).

-

Administration: A single animal is dosed using a stomach tube or a suitable intubation cannula. The dose is selected based on a preliminary estimation of the LD50.

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

Sequential Dosing: Depending on the outcome (survival or death), the next animal is dosed at a lower or higher dose, respectively. This sequential process continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion Study (OECD 404)

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits.

-

Test Substance Preparation: A small amount of finely powdered this compound (e.g., 0.5 g) is moistened with a few drops of a suitable vehicle (e.g., water) to form a paste.

-

Application: The test substance is applied to a small area of shaved skin on the back of the rabbit and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is removed after a 4-hour exposure period.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion Study (OECD 405)

Objective: To determine the potential of this compound to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits.

-

Test Substance Application: A small amount of this compound (e.g., 0.1 g of solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The ocular lesions are scored according to a standardized grading system.

Safety and Handling Workflows

Laboratory Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure to this compound.

Caption: Laboratory Handling Workflow for this compound.

Emergency Spill Response

A prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Caption: Emergency Spill Response for this compound.

Toxicological Pathway: Aniline-Induced Methemoglobinemia

The primary mechanism of aniline toxicity involves its metabolic activation to reactive intermediates that oxidize hemoglobin.

Caption: Simplified Pathway of Aniline-Induced Methemoglobinemia.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Seek immediate medical attention.[2]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[12] Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

Accidental Release: Evacuate the area and ensure adequate ventilation.[10] Wear appropriate personal protective equipment (PPE), including respiratory protection.[12] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid breathing dust and contact with skin and eyes.[12] Wash thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][14] Keep the container tightly closed.[13] The substance is sensitive to light, air, and moisture.[6]

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and consultation with safety professionals. Always adhere to your institution's specific safety protocols and guidelines.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 542-11-0: Benzenamine, hydrobromide (1:1) | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 542-11-0 [smolecule.com]

- 5. This compound (CAS 542-11-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 7. benchchem.com [benchchem.com]

- 8. nj.gov [nj.gov]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. geneseo.edu [geneseo.edu]

- 13. aksci.com [aksci.com]

- 14. bloomtechz.com [bloomtechz.com]

Methodological & Application

Application Notes and Protocols for the Use of Aniline Hydrobromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) hydrobromide, the salt of aniline and hydrobromic acid, serves as a versatile reagent in organic synthesis. Its acidic nature and its role as a source of the anilinium ion make it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. These application notes provide an overview of its utility, particularly in the synthesis of quinolines and indoles, and offer detailed experimental protocols.

Synthesis of Quinolines via Skraup and Doebner-von Miller Reactions

The quinoline (B57606) core is a fundamental structure in numerous pharmaceuticals. Aniline hydrobromide can be a convenient starting material in classical quinoline syntheses that require acidic conditions.

Application Note:

The Skraup and Doebner-von Miller reactions are robust methods for quinoline synthesis. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a more general method using α,β-unsaturated aldehydes or ketones. The inherent acidity of this compound can potentially reduce the amount of strong acid required and facilitate a more controlled reaction.

Experimental Protocols:

While specific literature detailing the use of this compound is scarce, the following protocols are adapted from established procedures with aniline. Researchers should consider the molar equivalence of aniline in this compound and adjust the quantities of other reagents accordingly.

a) Modified Skraup Synthesis of Quinoline

This reaction is notoriously exothermic and requires careful control.

-

Materials:

-

This compound

-

Glycerol

-

Nitrobenzene (B124822) (as oxidizing agent and solvent)

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (B86663) (to moderate the reaction)

-

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of this compound, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.

-

Add a small amount of ferrous sulfate to moderate the reaction.

-

Heat the mixture carefully. The reaction is often vigorous. Once the initial exothermic reaction subsides, continue heating to maintain a steady reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully dilute with water.

-

Neutralize the solution with a strong base (e.g., sodium hydroxide) and extract the quinoline product with an organic solvent (e.g., dichloromethane).

-

Purify the product by distillation or column chromatography.

-

b) Modified Doebner-von Miller Synthesis of 2-Methylquinoline

-

Materials:

-

This compound

-

Hydrochloric acid (or other acid catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent.

-

Add the acid catalyst.

-

Slowly add crotonaldehyde to the mixture with stirring, maintaining a controlled temperature.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with a base.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

-

Quantitative Data (Representative for Aniline-based Syntheses):

| Reaction | Product | Typical Yield (%) | Reference |

| Skraup Synthesis | Quinoline | 84-91 | [1] |

| Doebner-von Miller | 2-Methylquinoline | 18-37 |

Note: Yields can vary significantly based on the specific substrates and reaction conditions.

Reaction Pathway: Skraup Synthesis

References

Aniline Hydrobromide as a Reagent for Bromination Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) hydrobromide, in conjunction with an oxidizing agent, serves as an effective and versatile reagent for the bromination of a variety of organic compounds. This system offers a practical alternative to the direct use of hazardous liquid bromine. The most common and well-documented application involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which facilitates the in situ generation of the active brominating species. This methodology is particularly useful for the bromination of activated aromatic compounds and alkenes.

Application Notes

The combination of aniline hydrobromide and DMSO provides a convenient method for indirect bromination.[1] This system is part of a broader class of reactions that utilize a hydrogen halide with an oxidant to achieve halogenation.[2] The key advantage of this approach is the avoidance of elemental bromine, which is highly corrosive and toxic.

Key Features:

-

Versatility: The HBr/DMSO system is effective for the bromination of various substrates, including activated aromatic rings and olefins.[3][4]

-

Milder Conditions: The reaction often proceeds under milder conditions compared to traditional methods involving liquid bromine.[3]

-

Safety: By generating the brominating agent in situ, this method circumvents the need to handle and store elemental bromine.

-

Mechanism: The reaction is believed to proceed via the formation of a bromodimethylsulfonium bromide intermediate from the reaction of HBr (from this compound) and DMSO. This intermediate then acts as the electrophilic bromine source.[4]

Limitations:

-

The reaction may not be suitable for all substrates, particularly those sensitive to acidic or oxidative conditions.

-

Over-bromination can occur with highly activated substrates if the reaction conditions are not carefully controlled.

Quantitative Data Summary

The following table summarizes the yields of bromination reactions using HBr/sulfoxide systems on various substrates, demonstrating the efficacy of this approach.

| Substrate | Brominating System | Product | Yield (%) | Reference |

| 2,6-Diisopropylaniline (B50358) | This compound Salt / DMSO / aq. HBr | 4-Bromo-2,6-diisopropylaniline | 98.5 | [3] |

| 2,6-Diisopropylaniline | DIPA-HBr Salt / DMSO | 4-Bromo-2,6-diisopropylaniline | ~80 | [3] |

| Styrene (B11656) | HBr / DMSO | 1,2-Dibromophenylethane | 95 | [4] |

| 1-Octene | HBr / DMSO | 1,2-Dibromooctane | 99 | [4] |

| Cyclohexene | HBr / DMSO | 1,2-Dibromocyclohexane | 99 | [4] |

Experimental Protocols

Protocol 1: Bromination of an Activated Aromatic Compound (2,6-Diisopropylaniline)

This protocol is adapted from a patented industrial process for the synthesis of 4-bromo-2,6-diisopropylaniline.[3]

Materials:

-

2,6-Diisopropylaniline (DIPA)

-

This compound (or generate DIPA-HBr salt in situ)

-

Dimethyl sulfoxide (DMSO)

-

60% aqueous Hydrobromic acid (HBr)

-

Sodium carbonate (Na₂CO₃) solution (for quenching)

-

Ether (for extraction)

-

Water

Procedure:

-

Salt Formation (optional but recommended): To a mixture of toluene (300 mL) and 60 wt % aqueous HBr (88.4 g, 655 mmol), add 2,6-diisopropylaniline (100.0 g, 565 mmol) dropwise with mechanical stirring at 65°C. After the addition, stir the resulting slurry at 65°C for 1 hour, then heat to 85°C to form the DIPA-HBr salt.

-

Bromination: To the DIPA-HBr salt slurry, add DMSO (51.0 g, 654 mmol) dropwise over 45 minutes.

-

Reaction Monitoring and Completion: Monitor the reaction progress (e.g., by GC-MS). If the conversion is incomplete after a few hours, an additional charge of aqueous HBr and DMSO can be added to drive the reaction to completion. For instance, adding 60% aqueous HBr (40 g, 296 mmol) and DMSO (21 g, 269 mmol) and heating for an additional hour can increase conversion.

-

Work-up: Quench the reaction with an aqueous solution of sodium carbonate. Extract the product with ether.

-

Purification: Wash the organic layer with water. The solvent can be removed in vacuo to yield the crude product, which can be further purified if necessary.

Protocol 2: Bromination of an Olefin (Styrene)

This protocol is based on a general method for the oxidative bromination of alkenes using HBr and DMSO.[4]

Materials:

-

Styrene

-

48% aqueous Hydrobromic acid (HBr)

-

Dimethyl sulfoxide (DMSO)

-

Chloroform (B151607) (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of styrene (1.0 mmol) in a 1:1 mixture of DMSO and chloroform (4 mL), add 48% aqueous HBr (2.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at 65°C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with chloroform.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromophenylethane. Further purification can be achieved by column chromatography if required.

Visualizations

Signaling Pathway of the Bromination Reaction

Caption: In situ generation of the active brominating agent.

Experimental Workflow for Olefin Bromination

Caption: General workflow for the bromination of olefins.

References

Application Notes and Protocols: Diazotization of Aniline Hydrobromide for the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups. This process proceeds via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with the assistance of a copper(I) catalyst. This application note provides detailed protocols and quantitative data for the diazotization of aniline (B41778) hydrobromide and its subsequent use in Sandmeyer reactions to synthesize aryl halides and nitriles. Understanding and mastering this reaction sequence is crucial for the synthesis of various pharmaceutical intermediates and other complex organic molecules.

Reaction Mechanism and Signaling Pathway

The overall transformation involves two key stages: the diazotization of the primary aromatic amine and the subsequent copper(I)-catalyzed nucleophilic substitution.

-

Diazotization: Aniline hydrobromide, when treated with a nitrous acid source (typically generated in situ from sodium nitrite (B80452) and a mineral acid), is converted to its corresponding benzenediazonium (B1195382) bromide. The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nucleophilic amino group of aniline. A series of proton transfers and the elimination of water lead to the formation of the relatively stable benzenediazonium salt.

-

Sandmeyer Reaction: The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[1] The copper(I) catalyst initiates the reaction by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[1] The detection of biaryl byproducts provides evidence for the radical mechanism.[1]

Caption: Overall workflow of the Sandmeyer reaction.

Experimental Protocols

The following protocols provide a general framework for the diazotization of this compound and subsequent Sandmeyer reactions.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Hydrochloric acid (HCl, concentrated)

-

Copper(I) bromide (CuBr)

-

Copper(I) chloride (CuCl)

-

Copper(I) cyanide (CuCN)

-

Ice

-

Distilled water

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Protocol 1: Preparation of Bromobenzene (B47551)

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of this compound (0.1 mol) in water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL of water) dropwise to the this compound solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the benzenediazonium bromide.

-

Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide (0.12 mol) in hydrobromic acid (48%, 50 mL). Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude bromobenzene by distillation.

Protocol 2: Preparation of Chlorobenzene

-

Diazotization: Follow the same diazotization procedure as in Protocol 1.

-

Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride (0.12 mol) in concentrated hydrochloric acid (50 mL). Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Preparation of Benzonitrile

-

Diazotization: Follow the same diazotization procedure as in Protocol 1.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (0.12 mol) and sodium cyanide (0.24 mol) in water (50 mL). Cool this solution in an ice bath. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for about an hour.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Caption: A generalized experimental workflow for the Sandmeyer reaction.

Quantitative Data

The yield of the Sandmeyer reaction can be influenced by several factors, including the stability of the diazonium salt, the reaction temperature, and the purity of the reagents. Below is a summary of typical yields reported for Sandmeyer reactions starting from aniline, which are expected to be comparable when starting with this compound under optimized conditions.

| Starting Material | Sandmeyer Reagent | Product | Typical Yield (%) |

| Aniline | CuBr / HBr | Bromobenzene | 70-80 |

| Aniline | CuCl / HCl | Chlorobenzene | 60-80[2] |

| Aniline | CuCN / NaCN | Benzonitrile | 60-70 |

Note: Yields can vary based on specific reaction conditions and scale.

Potential Byproducts

The primary byproduct of the Sandmeyer reaction is often biaryl compounds, formed from the coupling of two aryl radicals.[1] Phenols can also be formed as byproducts if the diazonium salt reacts with water, especially at elevated temperatures. Careful control of the reaction temperature is crucial to minimize the formation of these impurities. In the case of the cyanation reaction, side reactions can lead to the formation of small amounts of isocyanides.

References

Application Notes and Protocols for Electrophilic Substitution Using Aniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting electrophilic substitution reactions on aniline (B41778), with a special focus on the challenges and strategies associated with the use of aniline hydrobromide.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and other functional organic molecules. Electrophilic aromatic substitution is a key class of reactions for the functionalization of the aniline ring. However, the high reactivity of the amino (-NH₂) group presents significant challenges, often leading to multiple substitutions and oxidation side products.

When aniline is protonated, as in this compound or in strongly acidic media, it forms the anilinium ion (-NH₃⁺). This transformation dramatically alters the reactivity and directing effects of the substituent, providing a different pathway for electrophilic attack. This document outlines the protocols to control these reactions, primarily through the use of a protecting group strategy, to achieve desired product selectivity.

Reactivity of Aniline vs. Anilinium Ion

The amino group (-NH₂) of aniline is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions.

In contrast, the anilinium ion (-NH₃⁺), formed from this compound in solution or by the protonation of aniline in strong acid, is a strongly deactivating group and is meta-directing. The positive charge on the nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack, with the meta position being the least deactivated.

Caption: Directing effects of the amino and anilinium groups.

Quantitative Data Summary

Direct electrophilic substitution of aniline often leads to a mixture of products. The use of a protecting group strategy significantly improves the yield and selectivity for the desired para-substituted product.

Table 1: Product Distribution in Direct Nitration of Aniline

| Product | Yield (%) |

| p-Nitroaniline | ~51 |

| m-Nitroaniline | ~47 |

| o-Nitroaniline | ~2 |

Table 2: Typical Yields for the Synthesis of p-Bromoaniline via Protection-Deprotection Strategy

| Reaction Step | Product | Typical Yield (%) |

| Acetylation of Aniline | Acetanilide (B955) | 90-95 |

| Bromination of Acetanilide | p-Bromoacetanilide | 80-85 |

| Hydrolysis of p-Bromoacetanilide | p-Bromoaniline | 90-95 |

| Overall Yield | p-Bromoaniline | ~68-77 |

Experimental Protocols

The most reliable method for the selective para-substitution of aniline and its salts involves a three-step process: protection of the amino group, electrophilic substitution, and deprotection.

Caption: Workflow for selective para-substitution of aniline.

Protocol 1: Synthesis of p-Bromoaniline

This protocol details the synthesis of p-bromoaniline from aniline via the protection-bromination-deprotection sequence.

Step 1: Acetylation of Aniline to Acetanilide

-

Reagents and Setup:

-

Aniline (10.0 g, 0.107 mol)

-

Acetic anhydride (B1165640) (12.0 ml, 0.128 mol)

-

Glacial acetic acid (20 ml)

-

Sodium acetate (B1210297) (15 g)

-

250 ml Erlenmeyer flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

In the 250 ml Erlenmeyer flask, dissolve aniline in 20 ml of glacial acetic acid.

-

While stirring, slowly add acetic anhydride to the solution.

-

Add a solution of 15 g of sodium acetate in 75 ml of water.

-

Cool the mixture in an ice bath with stirring to induce crystallization.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water.

-

Recrystallize the product from hot water to obtain pure acetanilide.

-

Dry the crystals and determine the yield.

-

Step 2: Bromination of Acetanilide to p-Bromoacetanilide

-

Reagents and Setup:

-

Acetanilide (5.0 g, 0.037 mol)

-

Glacial acetic acid (20 ml)

-

Bromine (2.0 ml, 0.039 mol)

-

100 ml Erlenmeyer flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

Dissolve acetanilide in 20 ml of glacial acetic acid in the 100 ml Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

In a dropping funnel, prepare a solution of 2.0 ml of bromine in 5 ml of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetanilide solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.

-